B1575643 Uperin-3.5

Uperin-3.5

Cat. No.: B1575643
Attention: For research use only. Not for human or veterinary use.
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Description

Uperin-3.5 is a 17-amino acid antimicrobial peptide (sequence: GVGDLIRKAVSVIKNIV) isolated from the skin secretions of the Australian amphibian Uperoleia mjobergii (Mjoberg's toadlet) . This peptide exhibits a remarkable structural duality, functioning as a "chameleon" peptide that can switch between cross-α and cross-β amyloid fibril architectures depending on environmental conditions . In the presence of bacterial cells or membrane mimetics, it primarily forms cross-α fibrils, where amphipathic α-helices stack into helical sheets . In the absence of lipids, it predominantly assembles into canonical cross-β amyloid fibrils, a structure confirmed by cryo-EM to form a 3-blade symmetrical propeller of nine peptides per fibril layer . Its primary research value lies in its potent, broad-spectrum antimicrobial activity, which is executed through a mechanism involving fibril formation on bacterial membranes, leading to membrane disruption and cell death . Molecular dynamics simulations reveal that Uperin-3.5 interacts with model bacterial membranes (POPE/POPG), adopting stable configurations either bound parallel to the membrane surface or as a transmembrane helix, with the transition between these states involving a manageable energy barrier . This membrane-active mechanism positions Uperin-3.5 as a compelling model system for studying functional amyloids and developing novel therapeutic strategies against antibiotic-resistant pathogens . It is also a crucial tool for investigating the amyloid-antimicrobial link, a hypothesis connecting amyloid formation to innate immune defense . This product is supplied for research applications only, including the study of peptide-membrane interactions, amyloid fibrillization, and novel antimicrobial mechanisms. FOR RESEARCH USE ONLY (RUO). Not for diagnostic or therapeutic use.

Properties

bioactivity

Antibacterial

sequence

GVGDLIRKAVSVIKNIV

Origin of Product

United States

Structural Characterization and Conformational Dynamics of Uperin 3.5

Primary Amino Acid Sequence and Post-Translational Modifications

Uperin-3.5 is a peptide composed of 17 amino acid residues. The primary amino acid sequence of Uperin-3.5 is GVGDLIRKAVSVIKNIV. pnas.orgcssb-hamburg.deebi.ac.uknih.gov

Significance of C-Terminal Amidation

A critical post-translational modification of naturally occurring Uperin-3.5 is the amidation of its C-terminus. pnas.orgrcsb.org This amidation is naturally present in all members of the uperin 3 family of antimicrobial peptides. rcsb.org The C-terminal amidation plays a significant role in the peptide's interaction with membranes and its antimicrobial activity. rcsb.org Structurally, the amide group at the C-terminus can participate in the formation of inter-strand hydrogen bonds within fibril structures. Studies have shown that amidation enhances peptide-bilayer and peptide-peptide interactions, contributing to the stabilization of beta-sheet structures and facilitating the peptide's embedding into lipid bilayers.

Multistate Conformational Polymorphism

Uperin-3.5 demonstrates chameleon-like properties, exhibiting a propensity for secondary structure switching in response to environmental changes, particularly the presence of bacterial membrane lipids. This adaptability allows it to exist in multiple conformational states.

Unstructured (Random Coil) Conformation in Aqueous Solution

In aqueous solution, Uperin-3.5 typically exists in a largely unstructured or random coil conformation. ebi.ac.uk Circular dichroism (CD) spectroscopy is a key technique used to characterize this conformation, showing typical minima at 197 nm.

Alpha-Helical (α-Helical) Formation in Membrane-Mimetic Environments

Upon interaction with membrane-mimetic environments, such as bacterial membrane lipids, sodium dodecyl sulfate (B86663) (SDS) micelles, or trifluoroethanol (TFE)/water mixtures, Uperin-3.5 undergoes a significant structural transition to an alpha-helical (α-helical) conformation. ebi.ac.ukrcsb.org This transition is evidenced by changes in CD spectra, with the appearance of characteristic minima near 208 and 222 nm. The formation of a well-defined alpha-helical structure spanning nearly the entire peptide sequence has been observed in the presence of SDS. This alpha-helical conformation can serve as an intermediate state in the process of amyloid formation. ebi.ac.uk

Amyloid Fibril Architectures: Cross-Alpha (Cross-α) and Cross-Beta (Cross-β) Structures

Uperin-3.5 is known to self-assemble into amyloid fibrils. pnas.orgcssb-hamburg.deebi.ac.ukrcsb.org Notably, it exhibits structural polymorphism in its fibrillar state, capable of forming both cross-alpha (cross-α) and cross-beta (cross-β) amyloid architectures. pnas.orgrcsb.org

The cross-alpha fibril architecture of Uperin-3.5 has been determined at atomic resolution through crystallography (PDB ID 6GS3). rcsb.org This structure is characterized by stacks of amphipathic alpha-helices oriented perpendicular to the fibril axis, forming mated helical sheets. rcsb.org In the cross-alpha structure, the helices can be arranged in an antiparallel fashion.

Cryo-electron microscopy (cryo-EM) studies have revealed the cross-beta amyloid forms of Uperin-3.5 (PDB ID 7QV5). rcsb.org These fibrils are based on a protofilament of two mated beta-sheets, a hallmark of typical amyloids. One observed cross-beta polymorph forms a 3-blade symmetrical propeller with nine peptides per fibril layer, featuring tight beta-sheet interfaces.

Structural Transitions and Interconversion Mechanisms

The ability of Uperin-3.5 to switch between different secondary structures and fibril architectures is a key aspect of its conformational dynamics. cssb-hamburg.de The presence of bacterial membrane lipids is a significant environmental factor that induces the structural transition towards helical species and promotes the formation of cross-alpha fibrils. Conversely, in the absence of lipids or under lipid-free conditions, Uperin-3.5 tends to assemble into cross-beta fibrils. pnas.org Heat shock has also been shown to induce a cross-alpha/cross-beta transition.

Advanced Structural Elucidation Techniques

X-ray Crystallography Studies of Cross-α Fibrils (e.g., PDB ID 6GS3)

X-ray crystallography has been employed to determine the atomic structure of uperin-3.5 in its cross-α fibril form. The crystal structure of the full-length, 17-residue uperin-3.5, determined at 1.45 Å resolution (PDB ID 6GS3), revealed a cross-α fibril architecture. ebi.ac.ukpnas.orgbiorxiv.orgbiorxiv.orgwwpdb.orgnih.gov These fibrils are composed of stacks of amphipathic α-helices oriented perpendicular to the fibril axis. pnas.orgbiorxiv.orgbiorxiv.org This arrangement forms unique "helical sheets" that extend along the fibril axis, structurally analogous to the β-sheets found in cross-β amyloid fibrils. pnas.orgbiorxiv.org The helical sheets in uperin-3.5 cross-α fibrils interact via their hydrophobic faces. biorxiv.org Unlike the parallel orientation of α-helices in some other cross-α fibrils (e.g., Staphylococcus aureus PSMα3), uperin-3.5 exhibits an antiparallel orientation of α-helices along the sheets. biorxiv.orgnih.govresearchgate.net

Cryo-Electron Microscopy (Cryo-EM) Analysis of Cross-β Fibrils (e.g., PDB ID 7QV5)

Cryogenic electron microscopy (Cryo-EM) has been used to determine the structure of uperin-3.5 in its cross-β fibril state. nih.govproteopedia.orgwwpdb.orgrcsb.orgnih.gov Cryo-EM studies of uperin-3.5 in the absence of lipids revealed the presence of β-rich fibril polymorphs and provided atomic details of the cross-β configuration (PDB ID 7QV5). nih.govproteopedia.orgwwpdb.orgrcsb.org The Cryo-EM structure shows uperin-3.5 forming a 3-blade symmetrical propeller with nine peptides per fibril layer, featuring tight β-sheet interfaces. nih.govproteopedia.orgrcsb.orgnih.gov This cross-β structure determined by Cryo-EM complements the cross-α fibril conformation revealed by crystallography, further supporting the secondary structure switch mechanism of uperin-3.5. nih.govproteopedia.orgrcsb.orgnih.gov The Cryo-EM data for uperin-3.5 cross-β fibrils is available with accession code EMD-14167. nih.govemdataresource.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Bound-State Structures

Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to investigate the structure of uperin-3.5 in solution and in the presence of membrane mimetics. In water, NMR data for uperin-3.5 show sharp signals with poor dispersion, indicative of a largely unstructured random coil conformation. uq.edu.au Upon the addition of membrane-mimetic sodium dodecyl sulfate (SDS) micelles, solution NMR data demonstrate a transition of the unstructured uperin-3.5 peptide to a well-defined α-helical structure that spans nearly the entire sequence. uq.edu.au This highlights the role of membrane-like environments in inducing structural changes in uperin-3.5. The solution NMR structure of uperin-3.5 in SDS micelles is available (PDB ID 7S3E, BMRB Entry 30945). bmrb.iorcsb.orgpdbj.org

Computational Modeling and Simulation of Uperin-3.5 Conformations

Computational approaches, particularly molecular dynamics (MD) simulations, have provided valuable insights into the conformational dynamics and aggregation behavior of uperin-3.5.

Molecular Dynamics Simulations of Aggregation Pathways and Peptide-Membrane Interactions

Molecular dynamics simulations have been extensively used to study the aggregation process of uperin-3.5 and its interactions with membranes. Simulations have shown that uperin-3.5 peptides rapidly undergo spontaneous aggregation and conformational transition from random coils to beta-rich structures in certain conditions. mdpi.comnih.gov The initial step of this aggregation process involves peptide dimerization and the formation of small beta-sheets. mdpi.comnih.gov

MD simulations have also been crucial in understanding uperin-3.5's interaction with bacterial membrane mimetics. biorxiv.orguq.edu.auacs.orgrsc.orgbiocompare.com Simulations have confirmed that membrane mimics like TFE or the presence of anionic lipids (e.g., POPG) or oxidized lipids can influence uperin-3.5 self-assembly and secondary structure. acs.orgrsc.orgbiocompare.com Electrostatic interactions are a primary driving force for uperin-3.5's interaction with negatively charged membrane surfaces. uq.edu.aursc.orgbiocompare.com Simulations demonstrate that uperin-3.5 can be strongly bound to the membrane surface and stabilized in an α-helical conformation upon interaction. biorxiv.orguq.edu.aursc.org This membrane-induced helicity is considered an essential intermediate state for its activity and amyloid formation pathway. uq.edu.auacs.orgacs.org Simulations have also explored the impact of post-translational modifications like C-terminal amidation on peptide-membrane and peptide-peptide interactions, showing that amidation can enhance these interactions and facilitate embedding into the lipid bilayer. biorxiv.orgbiorxiv.org

Molecular Mechanisms of Uperin 3.5 Biological Activity

Membrane Interaction and Disruption Mechanisms

Uperin-3.5 interacts with and disrupts bacterial membranes through a series of steps initiated by electrostatic attraction and culminating in membrane permeabilization or disintegration. uniprot.orgbiorxiv.org

A key initial step in the interaction of Uperin-3.5 with bacterial membranes is electrostatic attraction. Bacterial membranes are characterized by a higher proportion of anionic lipids, such as phosphatidylglycerol (PG) and cardiolipin (B10847521) (CL), compared to mammalian cell membranes, which are predominantly zwitterionic. Uperin-3.5 possesses a net positive charge, which facilitates its initial binding and accumulation on the surface of these negatively charged bacterial membranes. ebi.ac.ukuniprot.orgnih.govnih.govnih.govuniprot.orgrcsb.org This electrostatic interaction is considered important for the membrane activity of Uperin-3.5. nih.gov Studies involving mutations, such as the replacement of a positively charged arginine residue at position 7 with alanine (B10760859) (R7A), have shown that a lower net charge can contribute to a higher aggregation rate but ablate membrane interaction, highlighting the importance of positive charge for membrane activity. nih.gov

Following initial binding, Uperin-3.5 can induce permeabilization of bacterial membranes. nih.govrcsb.org This permeabilization can occur through the formation of pores. While the exact pore formation model for Uperin-3.5 may vary depending on conditions and membrane composition, AMPs are generally understood to form pores via mechanisms such as the barrel-stave or toroidal models. uniprot.org The formation of transmembrane pores has been observed for Uperin-3.5, particularly in model membranes mimicking mammalian cytoplasmic membranes. nih.govnih.gov This permeabilization leads to leakage of intracellular contents and ultimately cell death. rcsb.org

In addition to or instead of discrete pore formation, Uperin-3.5 can also disrupt lipid bilayers through carpet or detergent-like mechanisms, particularly when interacting with bacterial membrane models. In the carpet model, peptides accumulate on the membrane surface at a high concentration, covering it like a carpet, and then disrupt the membrane integrity without necessarily forming stable transmembrane pores. A detergent-like effect involves the micellization of membrane lipids by the peptide, leading to the disintegration of the lipid bilayer. Molecular simulations have suggested that amidated Uperin-3.5 monomers, after dissociating from aggregates on the bilayer surface, form stable alpha-helices strongly embedded in the bilayer, consistent with a carpet-like antimicrobial mechanism.

The composition and physical properties of the lipid bilayer significantly influence the interaction dynamics of Uperin-3.5. The presence of anionic lipids, characteristic of bacterial membranes, is crucial for the initial electrostatic attraction and subsequent membrane interaction. ebi.ac.ukuniprot.orgnih.govuniprot.org Studies using model membranes with varying lipid compositions, such as those mimicking bacterial membranes (e.g., DOPE:DOPG) versus mammalian membranes (e.g., DMPC:cholesterol), have shown different outcomes, with Uperin-3.5 inducing pore formation in mammalian-like membranes and disruption (carpet or detergent effect) in bacterial-like membranes. nih.gov The presence of cholesterol in mammalian membranes can also dramatically alter the peptide-membrane interaction. nih.gov Furthermore, Uperin-3.5 can induce local changes in membrane curvature and lipid redistribution, which may contribute to membrane thinning and rupture.

Carpet and Detergent-like Effects on Lipid Bilayers

Fibrillation-Dependent Antimicrobial Action

A distinctive feature of Uperin-3.5's mechanism is the role of its ability to form amyloid-like fibrils in its antimicrobial activity. ebi.ac.uknih.govnih.govnih.govuniprot.orgnih.govrcsb.org

Uperin-3.5 exhibits a "chameleon" property, undergoing a secondary structure switch depending on the environmental conditions. ebi.ac.ukuniprot.orgnih.govnih.govnih.govuniprot.orgnih.gov In solution, the peptide typically exists in a disordered or random coil conformation, which can be considered a less active or "dormant" state. ebi.ac.ukuniprot.orgbiorxiv.orgrcsb.org However, the presence of bacterial cells or membrane mimetics induces a structural transition, promoting the formation of an alpha-helical conformation and subsequent assembly into functional cross-alpha amyloid fibrils. ebi.ac.uknih.govnih.govuniprot.orgnih.govrcsb.org This environmentally induced structural switch from a random coil or beta-sheet rich (in the absence of lipids) to an alpha-helical, cross-alpha fibrillar state is correlated with its antibacterial activity. ebi.ac.uknih.govnih.govuniprot.orgrcsb.org The formation of these helical fibrils on bacterial membranes leads to severe membrane damage and cell death. ebi.ac.uknih.govnih.govuniprot.orgrcsb.org In the absence of lipids, Uperin-3.5 can assemble into less active cross-beta fibrils, further supporting the concept of environmentally regulated activation. ebi.ac.uknih.govnih.govuniprot.orgnih.gov This suggests a regulatory mechanism where the peptide is stored in an inactive form and becomes activated upon encountering bacterial membranes. ebi.ac.uknih.govnih.govuniprot.orgnih.gov

Factors Governing Uperin 3.5 Structure Activity Relationships Sar

Influence of Primary Sequence Modifications

Modifications to the amino acid sequence of Uperin-3.5 can significantly impact its secondary structure, aggregation kinetics, and biological activity. acs.orgresearchgate.netresearchgate.net

Rational Design of Uperin-3.5 Mutants and Variants (e.g., Arginine to Alanine (B10760859) substitutions at position 7 and Lysine at position 8)

Rational design of Uperin-3.5 variants, particularly through amino acid substitutions, has been employed to understand the role of specific residues in its SAR. For instance, substituting positively charged amino acids like Arginine (R) at position 7 or Lysine (K) at position 8 with a nonpolar residue like Alanine (A) has been investigated. nih.govuq.edu.au Studies involving the Uperin-3.5 R7A variant have shown that replacing the positively charged Arg7 with alanine increases the peptide's hydrophobicity and leads to enhanced aggregation and a greater propensity for β-sheet formation compared to the wild-type peptide. uq.edu.au Molecular dynamics simulations of Uperin-3.5 mutants where Arg7 and Lys8 were replaced by alanine also indicated an increase in the aggregation rate due to the decrease in positive charge and increase in hydrophobic residues. nih.gov

Environmental Modulators of Conformational State and Function

The surrounding environment plays a critical role in dictating the conformational state of Uperin-3.5, thereby influencing its aggregation and biological function. researchgate.net

Effect of Solution Conditions (pH, Ionic Strength, Salt Concentration)

Solution conditions such as pH, ionic strength, and salt concentration significantly impact Uperin-3.5 aggregation. Uperin-3.5 does not aggregate in pure water but self-aggregates to form amyloid fibrils in saline buffer. researchgate.net The addition of salt leads to the screening of positive charges on residues like R7, K8, and K14 by counter-ions, increasing attraction between hydrophobic segments and promoting aggregation. researchgate.net Changes in interpeptide interactions with salt addition are accompanied by conformational transitions from random coil in the absence of salt to increased α-helical content at higher NaCl concentrations, which correlates with enhanced aggregation. researchgate.net Higher ionic strengths or specific buffer conditions can stimulate peptide aggregation due to changes in electrostatic interaction strength. researchgate.net

Role of Membrane Mimetic Environments (e.g., SDS micelles, Lipid Vesicles)

Membrane mimetic environments, such as SDS micelles and lipid vesicles, induce significant secondary structure transitions in Uperin-3.5. researchgate.netresearchgate.netnih.gov In solution, Uperin-3.5 typically exists as a random coil, but the addition of bacterial membrane mimics, like small unilamellar vesicles (SUVs) composed of DOPE and DOPG, induces an immediate transition towards an α-helical conformation. pnas.orgbiorxiv.org SDS micelles also lead to a rapid disaggregation of Uperin-3.5 fibrils and stabilize a predominantly α-helical content. uq.edu.au Adsorption onto SDS micelles is driven by electrostatic attraction between the peptide's cationic residues and the negatively charged sulfate (B86663) head-groups of SDS. uq.edu.au This interaction promotes intramolecular hydrogen bonds, stabilizing the α-helical structure and decreasing intermolecular hydrogen bonds responsible for β-sheets. uq.edu.au Membrane interaction is important for the activity of AMPs, and Uperin-3.5 has shown the ability to bind to both eukaryotic and bacterial membrane models. researchgate.netnih.gov The interaction with bacterial membrane lipids induces helical fibril formation on bacterial cells or membrane mimetics, leading to membrane damage and cell death. pnas.orgbiorxiv.org The presence of cholesterol in membranes can dramatically alter the peptide-membrane interaction, potentially leading to a transmembrane pore-like arrangement. researchgate.net

Influence of Co-solvents (e.g., 2,2,2-Trifluoroethanol) on Structural Stability

Co-solvents like 2,2,2-trifluoroethanol (B45653) (TFE) are known to stabilize α-helical structures and can influence Uperin-3.5 aggregation kinetics. researchgate.netacs.org TFE can provide a membrane-mimetic environment that promotes and stabilizes local peptide interactions. acs.org Low concentrations of TFE (e.g., 10% v/v in water) can increase fibril yield, but this effect is observed only in the presence of salt. acs.org No aggregation was observed in salt-free TFE/water mixtures. acs.org Circular dichroism spectra have shown that partial helical structures stabilized by TFE can transition to β-sheet-rich aggregates in a saline buffer. acs.org Molecular dynamics simulations suggest that TFE and salt act synergistically to enhance peptide-peptide interactions, leading to β-sheet-rich oligomers at low TFE concentrations. acs.org TFE stabilizes amphipathic, helical intermediates, increasing peptide-peptide attraction through hydrophobic interactions, while salt further enhances these interactions by screening positively charged residues. acs.org However, the addition of TFE as a major co-solute or membrane-mimicking phospholipid environments can also lock Uperin-3.5 into an α-helical conformation, preventing amyloid aggregation. researchgate.net Small quantities of TFE can accelerate fibril formation and are correlated with structural stabilization induced by the co-solvent. nih.gov

Temperature-Dependent Structural Stability and Activity Retention

The structural stability and activity retention of Uperin-3.5 are significantly influenced by temperature, particularly concerning its ability to undergo secondary structure transitions. Uperin-3.5 is known for its "chameleon" properties, meaning it can adopt different secondary structures, primarily cross-α and cross-β fibrils, depending on the environmental conditions, including temperature and the presence of lipids pnas.orgbiorxiv.orgfrontiersin.org.

Research indicates that Uperin-3.5 fibrils exhibit thermostability, maintaining their structure even after being subjected to heat shock treatments, such as incubation at 60°C for 10 minutes biorxiv.orgbiorxiv.org. This thermostability is likely attributed to a heat-induced transition from a predominant α-helical conformation to a more β-rich architecture pnas.orgbiorxiv.orgbiorxiv.org. Solid-state CD (ssCD) spectroscopy studies have shown that while Uperin-3.5 incubated alone tends to form β-rich fibrils, the presence of bacterial membrane mimetics (like DOPE:DOPG SUVs) induces an α-helical conformation pnas.orgbiorxiv.orgbiorxiv.org. Upon heat shock at 60°C, these α-helical fibrils transition towards a more β-rich conformation, which is associated with increased thermostability pnas.orgbiorxiv.orgbiorxiv.org. This transition is evidenced by changes in the ssCD spectra, specifically a deeper minimum at 218 nm, characteristic of β-rich species biorxiv.orgbiorxiv.org.

This temperature-induced structural switch has implications for Uperin-3.5's activity. While the soluble peptide form of Uperin-3.5 retains its antibacterial function after heat treatment, pre-formed Uperin-3.5 fibrils show a reduction in antibacterial activity after heat shock biorxiv.orgbiorxiv.org. This reduction in activity is likely a result of the combined effects of the heat-induced transition to a β-rich conformation, altered dynamics between fibrils and monomers, and changes in biophysical properties pnas.orgbiorxiv.orgbiorxiv.org. The more stable β-rich fibril form appears to be associated with diminished cytotoxicity compared to the α-helical form, which is largely induced by and formed on bacterial cells and is linked to membrane damage and cell death biorxiv.orgnih.govfrontiersin.org.

The ability of Uperin-3.5 to switch to more stable β-rich fibrils under the influence of temperature contributes to its thermostability and modulates its activity nih.govfrontiersin.org. However, the presence of membrane lipids can partially reverse this heat-induced transition, allowing Uperin-3.5 to revert back to cross-α fibrils and thereby retain its antimicrobial activity frontiersin.orgnih.govfrontiersin.org. This highlights the intricate interplay between temperature, lipid environment, secondary structure, and the functional properties of Uperin-3.5.

Detailed research findings on the effect of heat shock on the minimum inhibitory concentration (MIC) of Uperin-3.5 against Micrococcus luteus illustrate the impact of temperature on activity retention, particularly for pre-formed fibrils.

Sample TypeTreatmentMinimum Inhibitory Concentration (MIC) against M. luteus
Freshly dissolved peptideNo heat treatment2 µM biorxiv.orgbiorxiv.org
Soluble peptide60°C heat shock (10 min)Similar to no heat treatment biorxiv.orgbiorxiv.org
Pre-formed fibrilsNo heat treatment4 µM biorxiv.orgbiorxiv.org
Pre-formed fibrils60°C heat shock (10 min)16 µM biorxiv.orgbiorxiv.org

This data indicates that while the soluble peptide is relatively insensitive to heat shock in terms of its MIC, pre-formed fibrils experience a fourfold increase in MIC after heat treatment, signifying a reduction in antibacterial potency biorxiv.orgbiorxiv.org.

Analytical and Experimental Methodologies in Uperin 3.5 Research

Spectroscopic Approaches for Conformational and Aggregation Analysis

Spectroscopy plays a vital role in determining the secondary structure of Uperin-3.5 and monitoring its aggregation process. Techniques such as Circular Dichroism and Thioflavin T fluorescence provide insights into the peptide's folding and its propensity to form amyloid fibrils.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Determination

Circular Dichroism (CD) spectroscopy is widely used to analyze the secondary structure of Uperin-3.5 in different environments. In solution, Uperin-3.5 typically exists in a random coil structure, characterized by a minimum around 197 nm in the CD spectrum. pnas.orgbiorxiv.orgbiorxiv.org However, the presence of bacterial membrane lipids, mimicked by small unilamellar vesicles (SUVs) composed of DOPE:DOPG, induces an immediate transition towards an α-helical conformation, indicated by characteristic minima near 208 and 222 nm. pnas.orgbiorxiv.orgbiorxiv.org Solid-state CD (ssCD) spectroscopy has also been employed to evaluate the secondary structure of dry Uperin-3.5 fibrils. pnas.orgbiorxiv.orgbiorxiv.org In the absence of bacterial lipids, ssCD spectra suggest a β-rich conformation with a minimum at 218 nm. pnas.orgbiorxiv.orgbiorxiv.orgresearchgate.net Conversely, fibrils formed in the presence of DOPE:DOPG SUVs exhibit a seemingly α-helical conformation in ssCD. pnas.orgbiorxiv.orgbiorxiv.org Adding DOPE:DOPG SUVs to pre-formed β-rich fibrils can also induce a transition towards an α-helical conformation, demonstrating lipid-induced helicity even after fibril formation. pnas.orgbiorxiv.orgbiorxiv.org Studies on Uperin-3.5 variants using CD spectroscopy have indicated that variants with a stronger propensity for α-helical structure under physiological conditions are more likely to aggregate into amyloid fibrils. researchgate.netnih.govacs.org

Thioflavin T (ThT) Fluorescence Assays for Amyloid Detection and Aggregation Kinetics

Thioflavin T (ThT) fluorescence assays are a standard method for detecting amyloid fibrils and studying their aggregation kinetics. biorxiv.org Uperin-3.5 has been shown to self-assemble into elongated amyloid fibrils that bind to ThT, resulting in increased fluorescence. pnas.orgbiorxiv.org Fibrillation kinetics monitored by ThT binding typically show a lag time followed by rapid aggregation. biorxiv.org For 100 µM Uperin-3.5, rapid fibrillation was observed after a lag time of approximately 16 hours. biorxiv.org ThT fluorescence has been used to follow the assembly and disassembly process of Uperin-3.5, although it may not discriminate between β-sheet and α-helical aggregates. uq.edu.au Studies using ThT fluorescence have also investigated the aggregation kinetics of Uperin-3.5 variants, correlating their propensity for α-helical structure with increased aggregation rates. researchgate.netnih.govacs.orgamazonaws.com The aggregation kinetics of Uperin-3.5 in buffer alone can show a longer lag phase compared to aggregation in the presence of low concentrations of trifluoroethanol (TFE). biorxiv.org

Here is a table summarizing some ThT fluorescence kinetics data for Uperin-3.5 variants:

Peptide VariantNet Charge (with partial charges)Time at half-maximum fluorescence (t1/2)Aggregation rate at t1/2 (k)Maximum fluorescence (IFluorescence)
Uperin 3.5 wt+4.8 (+4.8)~10 h--
Uperin 3.5 R7A+3.8 (+3.8)Some fluorescence initially--
Uperin 3.5 G1L-R7A+3.8 (+3.8)Some fluorescence initially--
Uperin 3.5 G1L+4.8 (+4.8)Negligibly smallNegligibly smallNegligibly small

Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Characterization

Fourier-Transform Infrared (FTIR) spectroscopy, particularly Attenuated Total Internal Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy, is used to further study the secondary structure of dry Uperin-3.5 fibrils. pnas.orgbiorxiv.orgbiorxiv.org The amide I' region of the IR absorption spectrum is particularly informative for characterizing fibrillar architectures. pnas.orgbiorxiv.org For Uperin-3.5 fibrils formed in the absence of bacterial lipids, a major peak at 1616 cm⁻¹ is observed, which is indicative of cross-β amyloid architecture. pnas.orgbiorxiv.orgbiorxiv.org A minor peak at 1652 cm⁻¹ can also be present, indicative of α-helices, suggesting a mixed population with a predominant cross-β structure. biorxiv.org When fibrils are formed in the presence of DOPE:DOPG SUVs, the IR spectrum shifts, showing a strong major peak at 1652 cm⁻¹, indicative of α-helices, and a minor peak at 1616 cm⁻¹, suggesting residual β-rich fibrils. biorxiv.org

Imaging Techniques for Fibril Morphology and Cellular Interactions

Imaging techniques provide visual evidence of Uperin-3.5 fibril morphology and its interactions with bacterial cells, complementing the spectroscopic data.

Transmission Electron Microscopy (TEM) for Fibril Visualization

Transmission Electron Microscopy (TEM) is used to visualize the morphology of Uperin-3.5 fibrils. pnas.orgbiorxiv.orgbiorxiv.org TEM images show that Uperin-3.5 self-assembles into elongated amyloid fibrils. pnas.orgbiorxiv.org Higher-resolution TEM micrographs have revealed massive fibril formation around bacterial cells when incubated with Uperin-3.5, which correlates with cell death. pnas.orgbiorxiv.orgbiorxiv.org Uperin-3.5 incubated without bacteria under the same conditions shows only scarce fibril formation, suggesting that bacterial cells induce aggregation. pnas.orgbiorxiv.orgbiorxiv.org Similar massive fibril formation has been observed around DOPE:DOPG SUVs in TEM images. pnas.orgbiorxiv.orgbiorxiv.org TEM is also used to assess the thermostability of Uperin-3.5 fibrils, showing their presence even after heat shock treatment. biorxiv.orgnih.gov Cryogenic electron microscopy (cryo-EM) has also been used to determine the structure of Uperin-3.5 fibrils, revealing cross-β amyloid fibrils with a 3-blade symmetrical propeller arrangement of nine peptides per fibril layer. nih.govrcsb.org This cross-β structure observed by cryo-EM complements the cross-α fibril conformation determined by crystallography. nih.govrcsb.orgresearchgate.net

Scanning Electron Microscopy (SEM) for Bacterial Cell Surface Analysis

Scanning Electron Microscopy (SEM) is utilized to analyze the surface topography of bacterial cells after incubation with Uperin-3.5. pnas.orgbiorxiv.orgbiorxiv.org SEM images of Micrococcus luteus cells incubated with Uperin-3.5 show induced membrane damage. pnas.orgbiorxiv.orgbiorxiv.org Overnight incubation with 2 µM Uperin-3.5 can cause some membrane damage, while higher concentrations like 6 µM induce severe morphological damage, including membrane dents. pnas.orgbiorxiv.orgbiorxiv.org

Biophysical Characterization of Peptide-Membrane Interactions

Understanding how Uperin-3.5 interacts with lipid membranes is fundamental to its study, particularly given its antimicrobial properties. Biophysical techniques are utilized to monitor these interactions in real-time and at a molecular level.

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) is a sensitive technique used to study the interaction of Uperin-3.5 with artificial membrane models. biorxiv.orgnih.govbiorxiv.orgnih.govrcsb.org This method measures changes in frequency and dissipation as the peptide adsorbs onto or interacts with a lipid bilayer deposited on a sensor surface. biorxiv.org

Studies using QCM-D have shown that the interaction of Uperin-3.5 with artificial membranes is independent of the peptide's aggregation state. nih.gov The presence of cholesterol in the membrane significantly alters the peptide-membrane interaction, potentially leading to a transmembrane pore-like arrangement of Uperin-3.5. nih.gov Electrostatic interactions are also important for the membrane activity of Uperin-3.5. nih.gov Removing the positive charge at position 7 of Uperin-3.5, for instance, enhanced its fibrillar aggregation while reducing its membrane interaction, indicating an inverse relationship between these two properties. nih.gov

QCM-D can distinguish between different peptide-membrane interaction mechanisms, such as surface binding, membrane disruption (carpet-like or detergent-like), or transmembrane insertion, by analyzing the temporal changes in frequency and dissipation at various harmonics. biorxiv.org Research indicates that Uperin 3.5 disrupts eukaryotic and bacterial membrane models while binding to mammalian membrane models. biorxiv.org

Small Unilamellar Vesicle (SUV) Permeabilization Assays

Small Unilamellar Vesicle (SUV) permeabilization assays are employed to assess the ability of Uperin-3.5 to disrupt or permeabilize lipid vesicles, which serve as simplified models of cell membranes. biorxiv.orgnih.gov These assays often involve monitoring the leakage of a fluorescent dye or the uptake of an indicator molecule, such as propidium (B1200493) iodide, upon addition of the peptide.

Experiments with rhodamine-labelled DOPE:DOPG SUVs, mimicking Gram-positive bacterial membranes, have shown that FITC-labelled Uperin 3.5 accumulates on or inside these vesicles. This accumulation leads to membrane permeation, as evidenced by the uptake of propidium iodide, indicating potential cell death in a biological context. The presence of bacterial membrane lipids has been shown to induce helical fibril formation of Uperin-3.5 on these SUVs, linking lipid-induced structural changes to membrane damage.

High-Resolution Mass Spectrometry for Oligomeric State Characterization

High-resolution mass spectrometry techniques are valuable for characterizing the different oligomeric states that Uperin-3.5 can form in solution.

Ion Mobility-Mass Spectrometry (IM-MS)

Ion Mobility-Mass Spectrometry (IM-MS) is a powerful technique used to analyze the oligomeric state and conformation of peptides like Uperin-3.5 in the gas phase. nih.govrcsb.org IM-MS separates ions not only by their mass-to-charge ratio (m/z), as in conventional mass spectrometry, but also based on their size and shape, determined by their collision cross-section (CCS) as they travel through a buffer gas. This allows for the differentiation of species with the same mass but different conformations or oligomeric structures.

Synthesis and Biotechnological Production of Uperin 3.5

Solid-Phase Peptide Synthesis (SPPS) Techniques

Solid-Phase Peptide Synthesis (SPPS) is a widely used technique for the chemical synthesis of peptides, including Uperin-3.5 and its variants. This method involves the sequential addition of protected amino acid residues to a growing peptide chain that is anchored to an insoluble solid support or resin. The synthesis of Uperin-3.5 variants has been reported using SPPS ubaya.ac.idnih.govmdpi.com.

A common protocol for the synthesis of Uperin-3.5 variants involves the manual coupling of Fmoc-protected amino acids to the resin. In this process, the first amino acid is coupled to the resin using activating agents such as HCTU (1H-Benzotriazolium 1-[bis(dimethylamino)methylene]-hexafluorophosphate(1-)-3-oxide) and a base like DIEA (N,N-Diisopropylethylamine) to ensure efficient loading of the resin ubaya.ac.id. This approach allows for the controlled stepwise assembly of the peptide chain with the desired amino acid sequence.

Strategies for Mimicking Natural Amidation and Other Post-Translational Modifications

Post-translational modifications (PTMs) play a crucial role in the biological activity and structural behavior of many peptides, including antimicrobial peptides like Uperin-3.5. C-terminal amidation is a particularly important natural PTM found in Uperin-3.5 and other peptides within the Uperin 3 family researchgate.netnih.gov. This modification involves the conversion of the C-terminal carboxyl group into a primary amide.

Studies have highlighted that C-terminal amidation is not only energetically costly but also critical for the function of membrane-active antimicrobial peptides such as Uperin-3.5 researchgate.net. The presence of a C-terminal amide group in Uperin-3.5 (U3.5-NH₂) has been shown to enhance peptide-bilayer and peptide-peptide interactions compared to its hydroxylated counterpart (U3.5-OH) researchgate.netnih.gov. This amidation can influence the peptide's interaction with lipid bilayers, promoting the formation of stable alpha-helical structures on the membrane surface and facilitating embedding into the bilayer, which is consistent with a carpet-like antimicrobial mechanism researchgate.net. Furthermore, amidation can contribute to stabilizing beta-sheet structures and potentially enhance the peptide's stability against degradation researchgate.net.

Mimicking this natural amidation during solid-phase peptide synthesis is typically achieved by using a modified solid support that allows for the cleavage of the peptide from the resin with a C-terminal amide group. Various strategies and resins are available for this purpose in SPPS protocols.

While C-terminal amidation is a prominent PTM for Uperin-3.5 discussed in the literature, the provided sources primarily focus on this modification in the context of synthesis and its impact on structure and interaction.

Purification and Characterization of Synthetic Uperin-3.5

Following synthesis, the crude peptide requires purification to remove truncated sequences, unreacted reagents, and other impurities. Purification of synthetic Uperin-3.5 and its variants is commonly performed using chromatographic techniques. Analytical High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a standard method used to determine the purity and confirm the molecular weight of the synthesized peptide ubaya.ac.idnih.gov. Purity values determined by analytical HPLC-MS for synthesized Uperin-3.5 variants have been reported, often exceeding 90% or even 98-99% depending on the specific variant and source nih.gov.

Characterization of synthetic Uperin-3.5 involves a range of biophysical techniques to analyze its structural properties, aggregation behavior, and interactions. Circular Dichroism (CD) spectroscopy is frequently employed to assess the secondary structure of the peptide in solution and in different environments, such as in the presence of membrane-mimicking substances ubaya.ac.idnih.gov. CD spectra can indicate the presence of random coil, alpha-helical, or beta-sheet conformations. Solid-state CD (ssCD) spectroscopy and Attenuated Total Internal Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy are used to characterize the secondary structure of Uperin-3.5 in its fibrillar state.

Microscopic techniques such as Transmission Electron Microscopy (TEM) are utilized to visualize the morphology of Uperin-3.5 aggregates and fibrils. Thioflavin-T (ThT) fluorescence assays are commonly used to monitor the kinetics of amyloid fibrillar aggregation, as ThT exhibits enhanced fluorescence upon binding to amyloid structures ubaya.ac.id.

High-resolution structural information about Uperin-3.5 fibrils has been obtained using techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM), revealing distinct fibril architectures, including cross-alpha and cross-beta structures. Ion Mobility-Mass Spectrometry (IM-MS) can provide insights into the different oligomeric states that Uperin-3.5 can adopt in solution.

These purification and characterization methods are essential for confirming the identity, purity, and structural integrity of synthetic Uperin-3.5, enabling researchers to study its properties and behavior accurately.

Uperin-3.5 Variants Purity Data

The purity of synthesized Uperin-3.5 variants can vary depending on the specific peptide sequence and the synthesis/purification methods used. The table below presents purity data for several Uperin-3.5 variants as determined by analytical HPLC-MS in one study nih.gov.

AbbreviationSequenceSourcePurity by Analytical HPLC-MS (%)
U3.5 wtGVGDLIRKAVSVIKNIV-NH₂Authors & Peptide 2.0≥ 99, ≥ 98
U3.5 G1LLVGDLIRKAVSVIKNIV-NH₂GenicBio≥ 96
U3.5 D4AGVGALIRKAVSVIKNIV-NH₂GenicBio≥ 90
U3.5 R7AGVGDLIAKAVSVIKNIV-NH₂Authors & Peptide 2.0≥ 90, ≥ 98
U3.5 G1L-D4ALVGALIRKAVSVIKNIV-NH₂GenicBio≥ 93
U3.5 G1L-R7ALVGDLIAKAVSVIKNIV-NH₂GenicBio≥ 97
U3.5 G1L-D4A-R7ALVGALIAKAVSVIKNIV-NH₂Authors≥ 99

Note: Purity values were determined from integrated HPLC peak areas. nih.gov

Research Avenues and Future Directions for Uperin 3.5

Rational Design of Next-Generation Antimicrobial Agents

The distinctive characteristics of Uperin-3.5 provide a foundation for the rational design of novel antimicrobial agents with enhanced specificity, potency, and controlled activity.

Leveraging Uperin-3.5's Conformational Switching for Targeted Activity

A key feature of Uperin-3.5 is its chameleon-like ability to undergo a secondary structure switch between a disordered or random coil in solution, a cross-β fibril in the absence of lipids, and a cross-α helical structure in the presence of bacterial membrane lipids. biorxiv.orgpnas.orgbiorxiv.orgnih.govuniprot.orgnih.gov This conformational change is closely linked to its antibacterial activity; the cross-α form induced by bacterial membranes is suggested to be essential for its toxic effect. biorxiv.orgpnas.orgbiorxiv.org In the absence of bacteria or lipids, Uperin-3.5 assembles into inactive cross-β fibrils, potentially serving as a storage mechanism for the peptide on the amphibian skin. biorxiv.orgpnas.orgbiorxiv.org

Research can leverage this environmentally induced conformational switch to design peptides that specifically activate upon encountering bacterial membranes. By understanding the molecular triggers and structural intermediates involved in the random coil to cross-α transition, it may be possible to engineer peptides that exhibit minimal activity in host environments but become potent killers upon contact with pathogens. biorxiv.orgpnas.orgbiorxiv.org This targeted activation could potentially reduce off-target effects and toxicity against host cells, a common challenge with traditional antibiotics and some AMPs.

Mutational analysis of Uperin-3.5 has indicated an inverse relationship between its antimicrobial and amyloidogenic activities. researchgate.net Further research into how specific amino acid substitutions influence the conformational equilibrium and the transition between the cross-α and cross-β states could lead to the design of variants with optimized activity and reduced propensity for forming less active or potentially cytotoxic (to eukaryotic cells) cross-β aggregates. uniprot.orgresearchgate.net

Development of Peptide-Based Coatings for Biomedical Materials and Sterile Environments

The ability of Uperin-3.5 to form functional amyloid fibrils, particularly the cross-α structure on bacterial membranes, suggests its potential for use in creating antimicrobial surfaces. biorxiv.orgpnas.orgbiorxiv.org The rapid switch to an active state upon encountering bacteria makes Uperin-3.5 fibrils potentially ideal for surface coating of materials where bacterial growth is undesirable, such as medical devices, implants, or industrial equipment requiring sterile conditions. frontiersin.orgembl.org

Peptide-based coatings incorporating Uperin-3.5 or its engineered variants could provide a localized and self-activating antimicrobial defense mechanism. Research in this area would involve developing methods for immobilizing Uperin-3.5 in its inactive or activatable form onto various surfaces while preserving its ability to undergo the conformational switch and exert antimicrobial activity upon bacterial contact. researchgate.net This could involve exploring different immobilization techniques and material substrates. The stability and longevity of such coatings under various environmental conditions would also be critical areas of investigation.

Investigation of the Amyloid-Antimicrobial Link in Broader Biological Systems

The observation that Uperin-3.5 is a functional amyloid with antimicrobial properties contributes to the growing body of evidence linking amyloid formation and host defense. This connection opens up broader research avenues to explore shared mechanisms and potential therapeutic implications.

Comparative Analysis with Pathological and Functional Amyloids from Diverse Organisms

Uperin-3.5 is a eukaryotic cross-α amyloid, an architecture initially discovered in the bacterial cytotoxin PSMα3. biorxiv.orgpnas.orgnih.gov Comparing the structural and functional properties of Uperin-3.5 with other amyloidogenic peptides and proteins, including both pathological amyloids involved in neurodegenerative diseases (such as amyloid-β, tau, and α-synuclein) and functional amyloids from diverse organisms (prokaryotic and eukaryotic), can provide valuable insights into the evolutionary and mechanistic links between amyloid formation and antimicrobial activity. biorxiv.orgpnas.orgnih.govresearchgate.netembl.orgnih.govrcsb.orgresearchgate.netrsc.org

Studies have already compared Uperin-3.5 to PSMα3, noting similarities in forming helical sheets but differences in the arrangement of helices (antiparallel in Uperin-3.5 vs. parallel in PSMα3). biorxiv.orgpnas.org Comparisons with human amyloids like amyloid-β have shown that Uperin-3.5 fibrils can be cytotoxic to neuronal cells, similar to those implicated in neurodegenerative diseases. uniprot.orgresearchgate.net Further comparative analysis can explore conserved structural motifs, aggregation pathways, and mechanisms of membrane interaction across different amyloid types with antimicrobial properties. researchgate.netresearchgate.netmdpi.comacs.org This could involve using techniques like cryo-EM and X-ray crystallography to determine high-resolution structures of different amyloid fibrils and computational modeling to understand their assembly and interaction with membranes. nih.govrcsb.orgresearchgate.net

Exploration of Shared Mechanisms in Membrane Disruption and Cellular Responses

Both AMPs and amyloidogenic peptides are known to interact with and disrupt cell membranes. researchgate.netmdpi.comuq.edu.au Research into Uperin-3.5's mechanism of membrane disruption can shed light on shared principles underlying the membrane activity of amyloid structures. Uperin-3.5's interaction with membranes depends on the membrane composition, leading to pore formation in eukaryotic membrane models and disruption via a carpet or detergent effect in bacterial models. mdpi.comnih.gov

Further research can investigate the molecular details of how Uperin-3.5's conformational switch on the membrane surface leads to membrane damage and cell death. biorxiv.orgpnas.orgbiorxiv.org This could involve studying the formation of helical intermediates and the role of peptide aggregation in the disruption process. nih.govdntb.gov.ua Comparing these mechanisms to those employed by other antimicrobial and amyloidogenic peptides, such as the pore formation by some AMPs or the detergent-like fragmentation of lipid bilayers by amyloid-β fibrils, can reveal common strategies and unique adaptations. mdpi.combiorxiv.org Understanding the cellular responses triggered by Uperin-3.5-induced membrane disruption is also crucial.

Research on Uperin-3.5 Interaction with Other Cellular Components (e.g., Ribosomal S1 protein)

While membrane disruption is a primary mechanism for many AMPs, some amyloidogenic peptides may also target intracellular components. The ribosomal S1 protein, a crucial and unique component of bacterial ribosomes, has been identified as a potential target for amyloidogenic antimicrobial peptides acting via directed co-aggregation. mdpi.comnih.govdntb.gov.uaencyclopedia.pubfrontiersin.org This mechanism involves the amyloidogenic peptide interacting with and causing the aggregation of the target protein, thereby disrupting its function and leading to bacterial cell death. nih.govencyclopedia.pub

Strategies for Modulating Uperin-3.5 Aggregation

Uperin-3.5's ability to form amyloid fibrils is intrinsically linked to its function and potential cytotoxicity. Modulating this aggregation process is a key area of research to enhance its therapeutic profile and mitigate potential adverse effects.

Identification and Characterization of Aggregation Inhibitors (e.g., Polyphenols like (-)-Epigallocatechin-3-gallate (EGCG))

Research has demonstrated that the polyphenol (-)-epigallocatechin-3-gallate (EGCG) can inhibit the fibril formation of Uperin-3.5. EGCG has been shown to prevent Uperin-3.5 fibril formation and the associated cellular toxicity in model neuronal cells. Furthermore, EGCG possesses the ability to rapidly dissociate pre-formed Uperin-3.5 fibrils. This suggests that compounds like EGCG, which can interfere with or reverse the aggregation process, hold promise as potential co-treatments or lead structures for developing novel aggregation modulators. Ion mobility-mass spectrometry studies have provided insights into the various oligomeric states Uperin-3.5 can adopt in solution, which is crucial for understanding the early stages of aggregation and identifying targets for inhibitors.

Therapeutic Potential of Fibril Disruption

The capacity of agents like EGCG to dissociate pre-formed Uperin-3.5 fibrils highlights the therapeutic potential of fibril disruption. If Uperin-3.5's mechanism of action or toxicity is linked to its aggregated state, then breaking down these fibrils could be a viable strategy to enhance its safety or control its activity. Disrupting protein homeostasis via co-translational aggregation is being explored as a strategy for developing broad-spectrum antibacterials, and understanding how to disrupt Uperin-3.5 fibrils fits within this broader research area.

Advanced In Vitro and In Vivo (Non-Clinical Model) Studies

To translate the potential of Uperin-3.5 into therapeutic applications, advanced studies in both in vitro and in vivo non-clinical models are essential.

Deeper Mechanistic Insights into Peptide-Pathogen Interactions

Understanding the precise mechanisms by which Uperin-3.5 interacts with pathogens is critical. Uperin-3.5's mechanism of membrane permeability appears to be related to its fibril-forming properties. In solution, Uperin-3.5 typically exists as a random coil, but it adopts an α-helical structure in membrane-like environments. It can rapidly form amyloid fibrils at neutral pH.

The interaction model between Uperin-3.5 and membranes depends on the membrane composition. Studies using artificial membranes have shown that Uperin-3.5's membrane interaction is independent of its aggregation state. However, the presence of cholesterol can dramatically alter this interaction, potentially leading to a transmembrane pore-like arrangement. Electrostatic interaction is also important for its membrane activity. Replacing positively charged residues (Arg7 and Lys8) with alanine (B10760859) can enhance fibrillar aggregation while reducing membrane interaction, suggesting an inverse relationship between amyloidogenic and antimicrobial properties.

Uperin-3.5 demonstrates a "chameleon" property, switching secondary structure between cross-α and cross-β fibrils depending on environmental conditions, particularly the presence of lipids. In the presence of bacterial membrane lipids, it forms cross-α fibrils, which are suggested to be essential for its activity against Gram-positive bacteria like Micrococcus luteus. In the absence of lipids, it tends to form cross-β fibrils, which correlate with reduced antibacterial activity. This suggests a potential regulatory mechanism where the peptide is stored in an inactive form and activated by the presence of bacterial membranes. Molecular dynamics simulations have provided insights into the aggregation process, showing a transition from random coils to beta-rich structures, with dimerization and small beta-sheet formation as initial steps. C-terminal amidation has also been shown to enhance peptide-bilayer and peptide-peptide interactions, stabilizing beta-sheet structures and facilitating membrane embedding, consistent with a carpet-like antimicrobial mechanism.

Evaluation in Relevant Animal Models for Antimicrobial Efficacy

While much of the research on Uperin-3.5's antimicrobial activity has been conducted in vitro, evaluation in relevant animal models is a crucial next step to assess its efficacy and potential therapeutic applications in a more complex biological setting. Studies on other AMPs, such as KR-12 peptides, have highlighted the importance of evaluating safety and efficacy in various topical and systemic animal models. Uperin-3.5 has shown bactericidal activity against a range of pathogenic bacteria in vitro. Animal models of Escherichia coli and Acinetobacter baumannii infections have been used to evaluate the reduction of bacterial loads by certain interventions, suggesting potential models for Uperin-3.5 evaluation.

Unresolved Questions and Emerging Research Frontiers

Despite the progress in understanding Uperin-3.5, several questions remain unanswered, opening up new research frontiers. The precise link between its amyloidogenic properties and antimicrobial function requires further elucidation. While the "chameleon" behavior provides a potential regulatory mechanism, the full implications of its structural plasticity on its activity and potential host interactions need to be explored. The identification and development of specific, non-toxic aggregation inhibitors beyond EGCG is another critical area. Furthermore, comprehensive in vivo studies are needed to assess its efficacy against a wider range of pathogens, determine optimal delivery methods, and evaluate potential long-term effects in living systems. The potential for cross-seeding between Uperin-3.5 and human amyloids, given the increasing link between microbial infection and amyloid formation in diseases, is also an emerging area of interest.

Compound Names and PubChem CIDs

Compound NamePubChem CID
Uperin-3.569974486
(-)-Epigallocatechin-3-gallate (EGCG)65064

Note: The PubChem CID for Uperin-3.5 was found through a separate search based on its sequence or name.

Uperin-3.5, an antimicrobial peptide (AMP) derived from the skin secretions of the Australian toadlet Uperoleia mjobergii, presents a compelling subject for ongoing research due to its dual antimicrobial and amyloidogenic properties. While its potential as a therapeutic agent is being explored, significant research avenues remain to fully understand its complex behavior and optimize its applications. Future directions are focused on modulating its aggregation, gaining deeper mechanistic insights, and evaluating its efficacy in relevant non-clinical models.

Strategies for Modulating Uperin-3.5 Aggregation

Uperin-3.5's ability to form amyloid fibrils is intrinsically linked to its function and potential cytotoxicity. Modulating this aggregation process is a key area of research to enhance its therapeutic profile and mitigate potential adverse effects.

Identification and Characterization of Aggregation Inhibitors (e.g., Polyphenols like (-)-Epigallocatechin-3-gallate (EGCG))

Research has demonstrated that the polyphenol (-)-epigallocatechin-3-gallate (EGCG) can inhibit the fibril formation of Uperin-3.5. EGCG has been shown to prevent Uperin-3.5 fibril formation and the associated cellular toxicity in model neuronal cells. Furthermore, EGCG possesses the ability to rapidly dissociate pre-formed Uperin-3.5 fibrils. This suggests that compounds like EGCG, which can interfere with or reverse the aggregation process, hold promise as potential co-treatments or lead structures for developing novel aggregation modulators. Ion mobility-mass spectrometry studies have provided insights into the various oligomeric states Uperin-3.5 can adopt in solution, which is crucial for understanding the early stages of aggregation and identifying targets for inhibitors.

Therapeutic Potential of Fibril Disruption

The capacity of agents like EGCG to dissociate pre-formed Uperin-3.5 fibrils highlights the therapeutic potential of fibril disruption. If Uperin-3.5's mechanism of action or toxicity is linked to its aggregated state, then breaking down these fibrils could be a viable strategy to enhance its safety or control its activity. Disrupting protein homeostasis via co-translational aggregation is being explored as a strategy for developing broad-spectrum antibacterials, and understanding how to disrupt Uperin-3.5 fibrils fits within this broader research area.

Advanced In Vitro and In Vivo (Non-Clinical Model) Studies

To translate the potential of Uperin-3.5 into therapeutic applications, advanced studies in both in vitro and in vivo non-clinical models are essential.

Deeper Mechanistic Insights into Peptide-Pathogen Interactions

Understanding the precise mechanisms by which Uperin-3.5 interacts with pathogens is critical. Uperin-3.5's mechanism of membrane permeability appears to be related to its fibril-forming properties. In solution, Uperin-3.5 typically exists as a random coil, but it adopts an α-helical structure in membrane-like environments. It can rapidly form amyloid fibrils at neutral pH.

The interaction model between Uperin-3.5 and membranes depends on the membrane composition. Studies using artificial membranes have shown that Uperin-3.5's membrane interaction is independent of its aggregation state. However, the presence of cholesterol can dramatically alter this interaction, potentially leading to a transmembrane pore-like arrangement. Electrostatic interaction is also important for its membrane activity. Replacing positively charged residues (Arg7 and Lys8) with alanine can enhance fibrillar aggregation while reducing membrane interaction, suggesting an inverse relationship between amyloidogenic and antimicrobial properties.

Uperin-3.5 demonstrates a "chameleon" property, switching secondary structure between cross-α and cross-β fibrils depending on environmental conditions, particularly the presence of lipids. In the presence of bacterial membrane lipids, it forms cross-α fibrils, which are suggested to be essential for its activity against Gram-positive bacteria like Micrococcus luteus. In the absence of lipids, it tends to form cross-β fibrils, which correlate with reduced antibacterial activity. This suggests a potential regulatory mechanism where the peptide is stored in an inactive form and activated by the presence of bacterial membranes. Molecular dynamics simulations have provided insights into the aggregation process, showing a transition from random coils to beta-rich structures, with dimerization and small beta-sheet formation as initial steps. C-terminal amidation has also been shown to enhance peptide-bilayer and peptide-peptide interactions, stabilizing beta-sheet structures and facilitating membrane embedding, consistent with a carpet-like antimicrobial mechanism.

Evaluation in Relevant Animal Models for Antimicrobial Efficacy

While much of the research on Uperin-3.5's antimicrobial activity has been conducted in vitro, evaluation in relevant animal models is a crucial next step to assess its efficacy and potential therapeutic applications in a more complex biological setting. Studies on other AMPs, such as KR-12 peptides, have highlighted the importance of evaluating safety and efficacy in various topical and systemic animal models. Uperin-3.5 has shown bactericidal activity against a range of pathogenic bacteria in vitro. Animal models of Escherichia coli and Acinetobacter baumannii infections have been used to evaluate the reduction of bacterial loads by certain interventions, suggesting potential models for Uperin-3.5 evaluation.

Unresolved Questions and Emerging Research Frontiers

Despite the progress in understanding Uperin-3.5, several questions remain unanswered, opening up new research frontiers. The precise link between its amyloidogenic properties and antimicrobial function requires further elucidation. While the "chameleon" behavior provides a potential regulatory mechanism, the full implications of its structural plasticity on its activity and potential host interactions need to be explored. The identification and development of specific, non-toxic aggregation inhibitors beyond EGCG is another critical area. Furthermore, comprehensive in vivo studies are needed to assess its efficacy against a wider range of pathogens, determine optimal delivery methods, and evaluate potential long-term effects in living systems. The potential for cross-seeding between Uperin-3.5 and human amyloids, given the increasing link between microbial infection and amyloid formation in diseases, is also an emerging area of interest.

Q & A

Q. What are common pitfalls in interpreting Uperin-3.5’s structural characterization data?

  • Methodological Answer : Avoid overgeneralization; contextualize NMR/XRD results with control experiments (e.g., solvent blank tests). Use statistical thresholds (e.g., p < 0.05) to distinguish noise from significant peaks. Disclose limitations in sample purity or instrument resolution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.